molecular formula C15H13NO3 B14111139 3-[4-(Pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid

3-[4-(Pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid

Cat. No.: B14111139
M. Wt: 255.27 g/mol
InChI Key: AHAHELOFMADCAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ketorolac can be synthesized through various methods. One common synthetic route involves the reaction of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid with appropriate reagents under controlled conditions . The reaction typically requires the use of a mineral acid catalyst and is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In industrial settings, Ketorolac is produced using large-scale chemical synthesis techniques. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. The industrial production of Ketorolac often employs advanced technologies such as continuous flow reactors and automated process control systems to optimize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Ketorolac undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ketorolac has a wide range of scientific research applications, including:

Mechanism of Action

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C15H13NO3/c17-15(18)9-6-12-4-7-14(8-5-12)19-11-13-3-1-2-10-16-13/h1-10H,11H2,(H,17,18)

InChI Key

AHAHELOFMADCAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.